molecular formula C10H16N2O5 B1377114 2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid CAS No. 1427380-68-4

2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid

Cat. No.: B1377114
CAS No.: 1427380-68-4
M. Wt: 244.24 g/mol
InChI Key: LNQFXNNGMAYOBL-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid is a synthetic organic compound that belongs to the class of diazinane derivatives. This compound is characterized by the presence of a tert-butoxycarbonyl group, which is commonly used as a protecting group in organic synthesis. The compound’s structure includes a six-membered diazinane ring with a ketone and carboxylic acid functional groups, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid typically involves the following steps:

    Formation of the Diazinane Ring: The initial step involves the cyclization of appropriate precursors to form the six-membered diazinane ring. This can be achieved through the reaction of diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). This reaction is typically carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature.

    Oxidation to Form the Ketone: The ketone functionality is introduced through oxidation reactions using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide (CO2) in the presence of a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)

    Esterification: Sulfuric acid (H2SO4), p-toluenesulfonic acid (PTSA)

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of free amines

    Esterification: Formation of esters

Scientific Research Applications

2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of enzyme inhibitors.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and peptide-based therapeutics.

    Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid involves its ability to act as a protecting group for amines, thereby preventing unwanted side reactions during synthetic processes. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, revealing the free amine for further functionalization. This property is particularly useful in peptide synthesis, where selective protection and deprotection of amino groups are crucial.

Comparison with Similar Compounds

Similar Compounds

    2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazepane-4-carboxylic acid: Similar structure but with a seven-membered ring.

    2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazane-4-carboxylic acid: Similar structure but with different substituents on the diazinane ring.

    2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazine-4-carboxylic acid: Similar structure but with a different ring system.

Uniqueness

2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid is unique due to its specific combination of functional groups and ring structure, which provides distinct reactivity and stability. Its ability to act as a versatile intermediate in various synthetic pathways makes it valuable in both academic and industrial research.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxodiazinane-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5/c1-10(2,3)17-9(16)12-5-6(8(14)15)4-7(13)11-12/h6H,4-5H2,1-3H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQFXNNGMAYOBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(=O)N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427380-68-4
Record name 2-[(tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid
Reactant of Route 2
2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid
Reactant of Route 3
2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid
Reactant of Route 5
2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid
Reactant of Route 6
2-[(Tert-butoxy)carbonyl]-6-oxo-1,2-diazinane-4-carboxylic acid

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